N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(17-12-3-1-2-4-12)11-5-7-13(8-6-11)19-15-16-9-10-20-15/h5-10,12H,1-4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMLWIMVQGQEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea in ethanol, resulting in the formation of the thiazole core.
Coupling with Benzamide: The thiazole derivative is then coupled with 4-hydroxybenzamide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine (TEA) in a suitable solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced benzamide derivatives
Substitution: Substituted benzamide derivatives
Scientific Research Applications
Medicinal Chemistry Applications
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide has been investigated for its potential as a therapeutic agent in treating several diseases, particularly metabolic disorders and cancer.
1.1. Glucokinase Activation
One of the prominent applications of this compound is as a glucokinase activator for the treatment of type 2 diabetes mellitus (T2DM). Glucokinase plays a crucial role in glucose metabolism, and its activation can help regulate blood sugar levels effectively. Research indicates that derivatives of thiazole-based benzamides can act as tissue non-specific partial glucokinase activators, which may mitigate the risks associated with existing glucokinase activators, such as hypoglycemia and dyslipidemia .
In a study involving diabetic mice, a related compound demonstrated significant improvements in glucose homeostasis without inducing adverse effects on lipid profiles, suggesting that this compound could exhibit similar beneficial effects .
1.2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Various thiazole-containing benzamides have shown promising results in inhibiting cell proliferation across different cancer cell lines. For instance, compounds structurally similar to this compound have been tested against human cancer cell lines and exhibited significant antiproliferative activity .
In particular, one study highlighted that thiazole derivatives demonstrated submicromolar growth inhibition against several cancer types, indicating their potential as lead compounds for developing new anticancer therapies .
2.1. Enzyme Inhibition
The compound's activity as a glucokinase activator involves binding to the enzyme and enhancing its activity in glucose metabolism pathways. This mechanism is critical for developing treatments aimed at improving insulin sensitivity and regulating blood glucose levels in diabetic patients .
2.2. Antiproliferative Mechanisms
The anticancer effects are likely mediated through multiple pathways, including the induction of apoptosis in cancer cells and inhibition of cell cycle progression. The structural features of thiazole derivatives contribute to their ability to interact with cellular targets involved in tumor growth and survival .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets:
Cyclooxygenase Inhibition: The compound inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins.
Antibacterial Activity: It disrupts bacterial cell membranes and inhibits essential bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Nitrogen
- Cyclopentyl vs. Cyclohexyl/tert-Butyl Groups: N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide (ZX-FH039235): Replaces the thiazolyloxy group with a pyrrole ring. N-(2-(tert-butyl)phenyl)-4-iodo-N-(1-(pyridin-2-yl)ethyl)benzamide: Incorporates a tert-butyl group and pyridinyl substituent, increasing steric hindrance and polar surface area, which may reduce bioavailability compared to the cyclopentyl analog .
Heterocyclic Moieties and Linkages
- Thiazolyloxy (O-linked) vs. Thiazol-2-yl (Amide-linked) :
- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide : Features an amide-linked thiazole. The direct amide bond may enhance hydrogen-bonding interactions with biological targets but could reduce metabolic stability compared to the ether-linked thiazolyloxy group in the target compound .
- N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides : Incorporates a benzothiazole and triazole via click chemistry. The nitro and methoxy groups introduce electron-withdrawing and donating effects, respectively, altering electronic properties compared to the unsubstituted thiazolyloxy group .
Data Table: Structural and Functional Comparison
*Calculated based on formula C₁₆H₁₇N₂O₂S.
†Calculated for C₁₀H₈Cl₂N₂OS.
‡Estimated from reported structure.
Key Findings and Implications
- Metabolic Stability : The ether linkage in the target compound may confer higher metabolic stability compared to amide-linked thiazoles, as ethers are less prone to enzymatic hydrolysis .
- Activity Gaps : While thiazole derivatives are broadly bioactive, specific data on the target compound’s efficacy are lacking. Further in vitro assays are needed to validate predicted anti-inflammatory or kinase-inhibitory effects.
Biological Activity
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide is a compound of significant interest in pharmaceutical research due to its biological activity, particularly in the context of metabolic regulation and potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
This compound belongs to a class of compounds known as thiazole derivatives. The presence of the thiazole moiety is crucial for its biological activity, particularly as it relates to receptor interactions and enzyme modulation.
Chemical Formula
- Molecular Formula : CHNOS
- Molecular Weight : 253.34 g/mol
Structural Features
The compound features:
- A cyclopentyl group that enhances lipophilicity.
- A thiazole ring that is known for its role in various biological activities.
- A benzamide structure that is often associated with pharmacological properties.
Research indicates that this compound acts primarily as a glucokinase (GK) activator. GK plays a pivotal role in glucose homeostasis by facilitating glucose uptake in pancreatic beta cells and liver tissues.
Key Findings:
- Glucose Homeostasis : In studies involving diabetic models, this compound demonstrated the ability to regulate glucose levels effectively without inducing hypoglycemia, a common side effect associated with other GK activators .
- Cytoprotection : The compound has shown protective effects on pancreatic beta cells against apoptosis induced by streptozotocin, suggesting potential applications in diabetes management .
Table 1: Summary of Biological Activities
Study on Glucose Regulation
In a study involving db/db mice (a model for type 2 diabetes), chronic treatment with this compound resulted in improved oral glucose tolerance test (OGTT) results. This suggests that the compound effectively enhances insulin sensitivity and glucose metabolism without significant adverse effects such as dyslipidemia .
Study on Pain Management
The selective inhibition of the P2X3 receptor by this compound has been linked to potential therapeutic applications in treating pain-related disorders. The selectivity over the P2X2/3 receptor indicates a promising profile for managing conditions like dysmenorrhea and other pain syndromes .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have been evaluated in several studies. It has shown favorable metabolic stability and oral bioavailability, making it a candidate for further development into therapeutic agents.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Oral Bioavailability | High |
| Metabolic Stability | Favorable |
| Half-Life | Moderate |
Q & A
Q. What are the optimal synthetic routes for N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide?
The synthesis typically involves multi-step reactions, starting with coupling a benzamide precursor to a thiazole moiety. Key steps include:
- Cyclopentylamine introduction : Reacting 4-(1,3-thiazol-2-yloxy)benzoic acid with cyclopentylamine under carbodiimide-mediated coupling (e.g., EDCI/HOBt) to form the amide bond.
- Thiazole functionalization : Thiazol-2-yloxy groups are introduced via nucleophilic aromatic substitution or Ullmann-type coupling, requiring anhydrous conditions and catalysts like CuI .
- Purification : Column chromatography or recrystallization from methanol/ethanol is used to isolate the compound. Monitoring via TLC and characterization by /-NMR ensures reaction progression and purity .
Q. How are spectroscopic techniques employed to characterize this compound?
- NMR : -NMR confirms the presence of the cyclopentyl group (multiplet at δ 1.5–2.0 ppm) and thiazole protons (singlet at δ 7.2–7.5 ppm). -NMR identifies carbonyl (δ ~165 ppm) and thiazole carbons (δ 110–150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 345.12) .
- IR Spectroscopy : Stretching frequencies for amide (1650–1700 cm) and C-O-C (1250 cm) confirm functional groups .
Q. What reaction conditions are critical for maintaining stability during synthesis?
- Inert atmosphere : Use of N/Ar to prevent oxidation of thiazole or amide groups.
- Temperature control : Reactions often proceed at 0–5°C for acyl chloride formation and room temperature for coupling.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while methanol/water mixtures aid crystallization .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between amide N-H and thiazole N atoms). For example, centrosymmetric dimers formed via N-H···N hydrogen bonds stabilize the crystal lattice . Refinement parameters (R, wR) should be <5% for high confidence .
Q. What strategies address contradictory bioactivity data in different assay systems?
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) to rule out false positives/negatives.
- Target specificity profiling : Use kinase panels or proteome-wide screens to identify off-target effects.
- Physicochemical analysis : Assess solubility (via HPLC) and aggregation propensity (dynamic light scattering) to exclude artifactual inhibition .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent modification : Replace cyclopentyl with bulkier groups (e.g., adamantyl) to enhance hydrophobic interactions with target proteins.
- Thiazole ring substitution : Introduce electron-withdrawing groups (e.g., Cl, NO) at the 5-position to improve binding affinity.
- Bioisosteric replacement : Swap the benzamide with a sulfonamide to modulate pharmacokinetics .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina, Glide) : Simulate interactions with apoptosis regulators (e.g., Bcl-2 family proteins) using the compound’s minimized energy conformation (DFT-optimized at B3LYP/6-31G* level).
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical residues for binding .
Methodological Guidance
Q. How to troubleshoot low yields in the final coupling step?
- Activation optimization : Replace EDCI with DCC or use pre-activated acid chlorides.
- Steric hindrance mitigation : Employ microwave-assisted synthesis (80°C, 30 min) to enhance reaction efficiency .
Q. What analytical workflows validate purity for in vivo studies?
- HPLC-DAD : Purity >98% confirmed with a C18 column (acetonitrile/water gradient, λ = 254 nm).
- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
